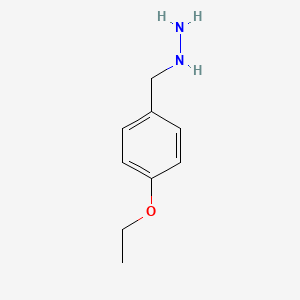

4-Ethoxy-benzyl-hydrazine

Description

Contextual Significance of Hydrazines in Organic Synthesis and Materials Science

Hydrazine (B178648) (N₂H₄) is a versatile inorganic compound that has found extensive applications in organic synthesis and materials science. wikipedia.org It is a colorless, flammable liquid with an ammonia-like odor and is highly reactive, making it a valuable reagent in a multitude of chemical transformations. wikipedia.org In organic chemistry, hydrazines are well-known for their role in the Wolff-Kishner reduction, a reaction that deoxygenates aldehydes and ketones to their corresponding alkanes. wikipedia.org They are also crucial in the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. rsc.org The nucleophilic nature of hydrazine allows it to react with electrophiles like acyl halides and sulfonyl halides, leading to the formation of hydrazides and sulfonylhydrazides, respectively. wikipedia.orgorganic-chemistry.org These derivatives are stable and serve as important intermediates for further chemical modifications. organic-chemistry.org

Beyond traditional organic synthesis, hydrazines have gained prominence in materials science. They are utilized as foaming agents in the production of polymer foams and as precursors for gas generators in airbags. wikipedia.org In the realm of energy, hydrazine and its derivatives are employed as high-energy rocket fuels. wikipedia.org Furthermore, their reducing properties make them effective oxygen scavengers in power plant steam cycles to mitigate corrosion. wikipedia.org The ability of hydrazine derivatives to undergo thermal decomposition to generate free radicals has also been harnessed in various applications. acs.org

Overview of Benzyl (B1604629) Hydrazine Scaffolds in Chemical Research

Benzyl hydrazine derivatives are a specific class of hydrazines that incorporate a benzyl group (a benzene (B151609) ring attached to a CH₂ group). This structural motif is of particular interest in chemical research, especially in the field of medicinal chemistry. The introduction of a benzyl group can significantly influence the biological activity of a molecule. For instance, benzylidene hydrazine benzamide (B126) derivatives have been investigated for their potential as anticancer agents against human lung cancer cell lines. jppres.com

The synthesis of benzyl hydrazine derivatives can be achieved through various methods, including the reaction of a substituted benzyl halide with hydrazine or the reduction of a corresponding hydrazone. These synthetic routes allow for the introduction of a wide array of substituents on the benzene ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. The versatility of the benzyl hydrazine scaffold has led to its incorporation into a diverse range of compounds with potential therapeutic applications, including as anticancer and anticonvulsant agents. scirp.orgresearchgate.net

Scope of Academic Inquiry into 4-Ethoxy-benzyl-hydrazine

This compound is a specific benzyl hydrazine derivative that features an ethoxy group (-OCH₂CH₃) at the para-position of the benzene ring. While the broader class of benzyl hydrazines has been extensively studied, the academic inquiry into this particular compound is more focused. Research on this compound and its derivatives often revolves around their synthesis and potential applications as intermediates in the creation of more complex molecules with desired properties.

For example, it is a precursor in the synthesis of various heterocyclic compounds and has been used in the development of molecules with potential biological activities. The presence of the ethoxy group can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic profile in biological systems. Investigations into this compound often involve its reaction with aldehydes and ketones to form hydrazones, which can then be used in further synthetic steps. The study of its derivatives has shown potential in various areas, including as tyrosinase inhibitors and in the development of new therapeutic agents. nih.gov

Chemical Profile of this compound

| Property | Value |

| CAS Number | 33556-42-2 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | (4-ethoxyphenyl)methylhydrazine |

| SMILES | CCOC1=CC=C(C=C1)CNN |

Table 1: Chemical properties of this compound.

Structure

3D Structure

Properties

CAS No. |

33556-42-2 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(4-ethoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C9H14N2O/c1-2-12-9-5-3-8(4-6-9)7-11-10/h3-6,11H,2,7,10H2,1H3 |

InChI Key |

ALPGOEINOXONTQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CNN |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of Benzyl Hydrazines

Nucleophilic Characteristics of Hydrazine (B178648) Nitrogen Centers

The hydrazine group contains two nitrogen atoms, both of which possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity is not identical. The terminal nitrogen (NH₂) is generally considered more reactive and nucleophilic than the nitrogen attached to the benzyl (B1604629) group. researchgate.netsoeagra.com This enhanced nucleophilicity is attributed to a phenomenon known as the "alpha-effect," where a lone pair on an atom adjacent to the nucleophilic center increases its reactivity beyond what would be predicted by basicity alone. masterorganicchemistry.com Hydrazine and its derivatives are well-known alpha-effect nucleophiles, exhibiting greater nucleophilicity than amines of similar basicity. masterorganicchemistry.combham.ac.uk

In the case of 4-Ethoxy-benzyl-hydrazine, the electronic properties of the substituted benzyl group modulate the nucleophilicity. The ethoxy group at the para position of the benzene (B151609) ring is an electron-donating group. Through resonance, it increases the electron density of the aromatic ring, which in turn can influence the electronic environment of the attached hydrazine group. This electron-donating nature can play a role in stabilizing transition states during reactions. frontiersin.org

The nucleophilicity of hydrazines is also influenced by steric factors. While the benzyl group itself introduces some steric bulk, the primary site of nucleophilic attack is typically the less hindered terminal nitrogen atom. masterorganicchemistry.comnih.gov The reactivity of the two nitrogen centers is summarized below.

| Nitrogen Center | Key Characteristics | Influencing Factors |

| **Terminal Nitrogen (-NH₂) ** | More nucleophilic and reactive. researchgate.netsoeagra.com | Alpha-effect, lower steric hindrance. masterorganicchemistry.com |

| Substituted Nitrogen (-NH-) | Less nucleophilic. | Steric hindrance from the benzyl group, electronic effects. nih.govacs.org |

Reaction Mechanisms Leading to Hydrazones and Azines

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones, which contain a carbon-nitrogen double bond (C=N-NHR). numberanalytics.comlibretexts.org This reaction is a cornerstone of their chemical utility and proceeds through a well-established addition-elimination mechanism. bham.ac.uk

The initial and crucial step in hydrazone formation is the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon. numberanalytics.comnih.govmdpi.com This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom. The result is a zwitterionic or neutral tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. nih.govresearchgate.net

The formation of this intermediate is a reversible equilibrium. The presence of the 4-ethoxy group on the benzyl moiety in this compound does not fundamentally alter this step, which is characteristic of all hydrazine-carbonyl reactions.

Table 1: Mechanistic Steps in Hydrazone Formation

| Step | Description | Key Species |

| 1. Nucleophilic Attack | The terminal nitrogen of this compound attacks the carbonyl carbon. | Hydrazine, Carbonyl Compound, Tetrahedral Intermediate. soeagra.comnih.gov |

| 2. Proton Transfer | Intramolecular or solvent-mediated proton transfers occur to neutralize charges. | Zwitterionic intermediate. nih.gov |

| 3. Protonation of Hydroxyl | The hydroxyl group of the intermediate is protonated by an acid catalyst. | Tetrahedral Intermediate, Acid Catalyst. nih.gov |

| 4. Dehydration | The protonated hydroxyl group leaves as a water molecule, forming a C=N bond. | Iminium Ion Intermediate. nih.gov |

| 5. Deprotonation | A base (e.g., water) removes a proton from the nitrogen to yield the final hydrazone. | Hydrazone. soeagra.com |

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. nih.gov This is due to the dual role of the acid catalyst. On one hand, acid is required to catalyze the dehydration step (the rate-limiting step under neutral/basic conditions) by protonating the hydroxyl group of the tetrahedral intermediate. bham.ac.uknih.gov On the other hand, if the pH is too low (typically below pH 3), the hydrazine nucleophile itself becomes protonated. nih.gov The resulting hydrazinium (B103819) ion is no longer nucleophilic, which slows down or halts the initial nucleophilic attack, changing the rate-determining step to the initial addition. bham.ac.uknih.gov

Consequently, there is an optimal pH range for hydrazone formation, generally found to be around 4.5, which represents a compromise between having sufficient acid to catalyze dehydration while maintaining a high enough concentration of the free, unprotonated hydrazine for the initial attack. nih.govljmu.ac.uk

Dehydration and Iminium Ion Intermediates

Cyclization Reactions to Form Heterocyclic Compounds

Benzyl hydrazines and their derived hydrazones are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The two adjacent nitrogen atoms provide a reactive scaffold for cyclization reactions.

One of the most significant applications of hydrazines in heterocyclic chemistry is the synthesis of pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms. hilarispublisher.com The classical and most common method is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester). hilarispublisher.comrhhz.net

The reaction of this compound with a 1,3-dicarbonyl compound proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization, where the remaining free nitrogen atom attacks the second carbonyl group. A final dehydration step then yields the aromatic pyrazole ring. nih.govbeilstein-journals.org

The use of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomeric pyrazoles. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. nih.govorgsyn.org Electron-donating groups on the hydrazine can influence the reaction rate and outcome. orgsyn.org

Table 2: General Scheme for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | 1,3-Dicarbonyl Compound | Hydrazone | 1-(4-Ethoxybenzyl)-substituted Pyrazole |

This reaction is a versatile method for creating complex, functionally substituted pyrazoles, which are important scaffolds in medicinal chemistry. nih.govnih.gov

Triazine and Triazole Derivatives

Benzyl hydrazines are key precursors in the synthesis of triazine and triazole heterocycles. The synthetic routes often involve condensation and cyclization reactions with various carbonyl compounds and other reagents.

Hydrazides derived from hydrazines are common starting materials. For instance, the reaction of hydrazides with compounds like carbon disulfide (CS2) or isocyanates can lead to the formation of triazole rings. researchgate.net One general method involves the reaction of acylhydrazones with hydrazine hydrate (B1144303) to yield 4-amino-3,5-dialkyl-1,2,4-triazoles. tubitak.gov.tr Similarly, treating tert-butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate with cyanoacethydrazide produces corresponding 1,2,4-triazol-ylcarbamate derivatives. tubitak.gov.tr The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, is a classic method for synthesizing 1,2,4-triazole (B32235) derivatives. researchgate.netmdpi.com Another established route is the Einhorn–Brunner reaction, which is the condensation between hydrazines and diacylamines in the presence of a weak acid. scispace.com

The synthesis of triazine derivatives can be accomplished through various pathways. One approach involves the cyclization of benzil (B1666583) with thiosemicarbazide, followed by reaction with hydrazine hydrate to construct the triazine ring. mdpi.comresearchgate.net Hydrazides of 1,2,4-triazine (B1199460) can also act as precursors for more complex, biologically active compounds. mdpi.com In some syntheses, a hydrazinoquinazoline derivative is reacted with reagents like diethyl oxalate (B1200264) or ethyl chloroacetate (B1199739) to form fused triazino[4,3-c]quinazoline structures. nih.govccsenet.org

A summary of representative reactions for triazole synthesis is presented below.

| Starting Material | Reagent(s) | Product | Reference |

| Acylhydrazones | Hydrazine Hydrate | 4-Amino-3,5-dialkyl-1,2,4-triazoles | tubitak.gov.tr |

| Ethyl Imidate Hydrochlorides | Ethyl Carbazate, then Hydrazine Hydrate | 3-Substituted benzyl-4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-one | scispace.com |

| Benzamide (B126) | Benzoyl Hydrazide | 3,5-Diphenyl-1,2,4-triazole | researchgate.netmdpi.com |

| 2-Ethoxy-4-hydrazinoquinazoline | Diethyl Oxalate | 6-Ethoxy-2H- tubitak.gov.trnih.govCurrent time information in Bangalore, IN.triazino[4,3-c]quinazoline-3,4-dione | nih.gov |

Quinazoline (B50416) Derivatives

Hydrazine and its derivatives are instrumental in the synthesis of quinazolines and their fused heterocyclic systems. A common strategy involves the reaction of a 2-substituted-1,3-benzoxazin-4-one with hydrazine hydrate. brieflands.com This reaction typically proceeds via nucleophilic attack of the hydrazine at the carbonyl carbon of the oxazinone ring, leading to ring opening and subsequent recyclization to form the 3-amino-quinazolin-4(3H)-one derivative. brieflands.comresearchgate.net

For example, 2-ethoxy-4-hydrazinoquinazoline can be synthesized and subsequently used to create more complex structures like triazoloquinazolines. nih.govccsenet.org The hydrazino group in these compounds is highly reactive and can be converted into various heterocyclic systems. ekb.eg The reaction of a 2-(1-methylethyl)-3,4-dihydroquinazolin-4-one with phosphorus pentasulfide (P2S5) followed by treatment with hydrazine hydrate yields a hydrazinoquinazoline derivative, which is a key intermediate for further functionalization. ekb.eg

The following table summarizes pathways for quinazoline synthesis involving hydrazine.

| Starting Material | Reagent(s) | Product Type | Reference |

| Benzoxazinone derivative | Hydrazine Hydrate | 3-Amino-quinazolin-4(3H)-one | brieflands.com |

| 2-Substituted-4-chloroquinazoline | Hydrazine Hydrate | 2-Substituted-4-hydrazinoquinazoline | nih.gov |

| 2-Substituted-quinazolin-4(3H)-thione | Hydrazine Hydrate | 2-Substituted-4-hydrazinoquinazoline | ekb.eg |

Benzothiazine Synthesis Pathways

The synthesis of 1,4-benzothiazine derivatives can be facilitated by the use of hydrazine hydrate, often in a catalytic role. A notable method involves the oxidative condensation of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. ijcrt.orgasianpubs.org In this process, hydrazine hydrate is used in catalytic amounts, and the reaction can be accelerated by microwave irradiation under solvent-free conditions. asianpubs.org

Another significant pathway involves the direct use of hydrazine hydrate as a reagent to form a carbohydrazide (B1668358) intermediate. In this multi-step synthesis, a 2-aminothiophenol (B119425) is first reacted to form a 2-carboethoxy-3-methyl-1,4-benzothiazine. jocpr.comtandfonline.com This ester is then treated with hydrazine hydrate, typically in refluxing ethanol (B145695) with a catalytic amount of sulfuric acid, to convert the ester group into a 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide. jocpr.comtandfonline.com This benzothiazine carbohydrazide is a versatile intermediate for synthesizing a variety of other heterocyclic derivatives, such as thiadiazoles. jocpr.com

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | 2-Amino-5-substituted-thiophenol | Ethyl Acetoacetate, Hydrazine Hydrate (catalyst) | 2-Carboethoxy-3-methyl-7-substituted-1,4-benzothiazine | jocpr.com |

| 2 | 2-Carboethoxy-3-methyl-7-substituted-1,4-benzothiazine | Hydrazine Hydrate, H2SO4 (catalyst) | 3-Methyl-7-substituted-4H-1,4-benzothiazine-2-carbohydrazide | jocpr.comtandfonline.com |

| 3 | 3-Methyl-7-substituted-4H-1,4-benzothiazine-2-carbohydrazide | Phenyl Isothiocyanate | 2-[3-methyl-7-substituted- 4H -1, 4-benzothiazine-2-yl]-N-(aryl) hydrazine carbothiamide | jocpr.com |

Rearrangement Processes

Benzyl hydrazine derivatives and their reaction products are known to undergo several important rearrangement reactions, which are key to forming thermodynamically stable heterocyclic systems.

Dimroth Rearrangement

The Dimroth rearrangement is a significant transformation observed in the chemistry of N-heterocycles derived from hydrazines, particularly in the synthesis of triazolopyrimidine and triazoloquinazoline systems. beilstein-journals.orgnih.gov This rearrangement typically involves the isomerization of a tubitak.gov.trnih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]heterocycle to the more thermodynamically stable tubitak.gov.trnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c] isomer. beilstein-journals.org The process is believed to occur through a tandem ring-opening/ring-closure sequence and can be catalyzed by either acid or base. nih.govresearchgate.net

For instance, the reaction of 2-ethoxy-4-hydrazinoquinazoline with various acid chlorides leads to the formation of 5-ethoxy-2-substituted- tubitak.gov.trnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c]quinazolines directly via a Dimroth rearrangement. nih.govccsenet.org Similarly, the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones with iodobenzene (B50100) diacetate (IBD) initially forms tubitak.gov.trnih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine derivatives, which then undergo a feasible Dimroth rearrangement to furnish the isolated tubitak.gov.trnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidines. beilstein-journals.org This rearrangement is a crucial step in synthesizing novel selenium-containing tricyclic heterocycles, demonstrating its versatility in constructing complex molecular architectures. nih.gov

Tautomerism (e.g., Keto-Enol Tautomerism in Hydrazones)

Hydrazones, which are readily formed from the condensation of hydrazines (like this compound) with aldehydes or ketones, exhibit important tautomeric equilibria. dergipark.org.tr The most common is the keto-enol type tautomerism, where the hydrazone (keto form) exists in equilibrium with its enol form, more accurately described as a hydrazone-enehydrazine tautomerism. tpcj.orgreddit.com

The hydrazone form, with the C=N double bond, is generally the more stable and favored tautomer compared to the enehydrazine form (C=C double bond). reddit.com This equilibrium is influenced by factors such as the solvent, pH, and the nature of the substituents on the hydrazone molecule. dergipark.org.tr The presence of the amide-like –CH=N-NH-C=O– structural moiety in aroylhydrazones allows them to exist in keto (amido) and enol (iminol) tautomeric forms. researchgate.net This tautomerism is crucial as it dictates the coordination chemistry of hydrazone ligands, allowing them to bind to metal ions as neutral species or, after deprotonation of the enol form, as anionic ligands. researchgate.net

Bond Activation and Cleavage Studies

The chemistry of benzyl hydrazines also involves studies on the activation of C-H bonds and the cleavage of the characteristic N-N bond. These transformations are fundamental in organic synthesis for creating new C-N or C-C bonds and for the generation of amine or amide products from hydrazine precursors.

The cleavage of the N-N bond in hydrazines and their derivatives can be achieved under various conditions. Photocatalytic methods have been developed that utilize visible light and a ruthenium(II) catalyst in the presence of air to cleave the N-N bonds of N,N-disubstituted hydrazines and hydrazides under mild conditions. nih.gov Oxygen appears to play a significant role in this photocatalytic cycle. nih.gov Metal-free methods have also been reported, such as the ionic rupture of the N-N bond in acyl hydrazides, which allows for their conversion into other functional groups. ucl.ac.uk In some cases, unexpected N-N bond cleavage can occur during synthetic procedures, highlighting the reactivity of the hydrazide moiety. mdpi.com Early transition metal hydride complexes, such as those of tantalum, have also been shown to promote a four-electron reduction and complete cleavage of the N=N bond in azo compounds, which provides insight into the mechanisms of N2 reduction. nih.gov

Concurrently, the development of reactions involving the activation of C-H bonds is a major goal in organic chemistry. ucl.ac.uk While not always directly involving the hydrazine moiety itself, the broader context of hydrazine chemistry includes their use in catalytic systems or as precursors in reactions where C-H bond activation is a key step. For example, the hydrazine oxidation reaction (HzOR) is studied in electrocatalysis as an alternative to the oxygen evolution reaction, where the activation of bonds on a catalyst surface is critical. researchgate.net

Carbon-Nitrogen Bond Cleavage Mechanisms

The cleavage of the carbon-nitrogen (C-N) bond in benzyl hydrazines is a significant transformation that can occur under various reaction conditions. While direct C-N bond cleavage in this compound itself is not extensively documented in dedicated studies, the mechanistic principles can be inferred from the reactivity of related hydrazine derivatives.

Reductive and oxidative methods are commonly employed to cleave N-N bonds in hydrazines, which can be followed by or be concurrent with C-N bond scission in certain substrates. semanticscholar.org For instance, methods for N-N bond cleavage in hydrazine-based substrates can be sensitive to acidic or basic conditions, the presence of activating groups, and compatibility with other functional groups. semanticscholar.orgresearchgate.net

In the context of substituted hydrazides, which share structural similarities with benzyl hydrazines, N-N bond cleavage can be achieved under oxidative conditions. The selective N-oxidation of the more nucleophilic nitrogen atom is a key step in this process. researchgate.net For benzyl hydrazines, the presence of the benzyl group can influence the reaction pathways.

A study on the reaction of benzoyl acrylates with hydrazines leading to N',N'-disubstituted benzohydrazides involved an unexpected carbon-carbon bond cleavage, but it highlights the complex mechanistic possibilities in reactions involving hydrazine derivatives. nih.govorganic-chemistry.orgacs.org This reaction proceeds through a proposed cyclic hemiaminal intermediate. organic-chemistry.orgacs.org

The table below summarizes various reagents and conditions that have been reported for bond cleavage in hydrazine derivatives, which could potentially be applied to induce C-N bond cleavage in this compound, likely proceeding through intermediate steps.

| Reagent/Condition | Substrate Type | Bond Cleaved | Notes |

| Low-valent titanium | Hydrazines | N-N | Proceeds under mild conditions with good functional group tolerance. semanticscholar.org |

| Peracids (MMPP, m-CPBA) | Hydrazides | N-N | Selective N-oxidation of the most nucleophilic nitrogen. researchgate.net |

| Triethylamine (Et3N) in CH3CN | Benzoyl acrylates and hydrazines | C-C (unexpected) | Involves a cyclic hemiaminal intermediate. organic-chemistry.org |

Role of Hydrogen Bonding Networks in Reactivity

Hydrogen bonding plays a crucial role in the reactivity and supramolecular chemistry of hydrazine-containing compounds. academie-sciences.fr These noncovalent interactions can influence the conformation of the molecule, the accessibility of reactive sites, and the stabilization of transition states, thereby modulating reaction pathways.

In the solid state, benzylidene hydrazine derivatives have been shown to form extensive hydrogen bonding networks. For example, benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate and its bromo-substituted analogue exhibit strong intramolecular O—H⋯N hydrogen bonds, which create stable six-membered ring motifs (S(6)). iucr.org Furthermore, intermolecular N—H⋯O and C—H⋯O hydrogen bonds dictate the crystal packing. iucr.org While this compound lacks the hydroxyl group for such intramolecular interactions, the N-H protons of the hydrazine moiety are capable of participating in both intra- and intermolecular hydrogen bonds with suitable acceptors, such as the ethoxy group of another molecule or solvent molecules.

A study on the direct synthesis of symmetrical azines from alcohols and hydrazine catalyzed by a ruthenium pincer complex highlighted the significant effect of hydrogen bonding. sci-hub.se Spectroscopic evidence pointed to a hydrazine-coordinated ruthenium complex, and the isolation of a supramolecular crystalline compound underscored the importance of hydrogen bonding networks in the reaction medium. sci-hub.se The presence of molecular sieves was also found to be critical, likely by facilitating the attachment of hydrazine and the catalyst, possibly through hydrogen bonding interactions. sci-hub.se

The reactivity of this compound in condensation reactions, for example with aldehydes and ketones, is expected to be influenced by hydrogen bonding. The initial nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon can be facilitated by a network of hydrogen bonds that polarize the carbonyl group and stabilize the developing charges in the transition state.

The table below outlines the types of hydrogen bonds observed in related hydrazine derivatives and their potential impact on reactivity.

| Hydrogen Bond Type | Interacting Groups | Potential Effect on Reactivity | Reference |

| Intramolecular O—H⋯N | Hydroxyl group and hydrazine nitrogen | Stabilizes molecular conformation, potentially reducing reactivity of the involved nitrogen. | iucr.org |

| Intermolecular N—H⋯O | Hydrazine N-H and carbonyl/ethoxy oxygen | Influences crystal packing; can activate electrophiles and stabilize transition states in solution. | iucr.org |

| Intermolecular C—H⋯O | Phenyl C-H and carbonyl/ethoxy oxygen | Contributes to the overall stability of the supramolecular assembly. | iucr.org |

| N–H⋯N | Hydrazine N-H and imine nitrogen | Consolidates crystal structure in benzaldazine derivatives. | academie-sciences.fr |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise picture of the molecular framework can be constructed.

¹H NMR Chemical Shift Analysis

In the ¹H NMR spectrum of 4-ethoxybenzylhydrazine, specific signals are anticipated that correspond to each unique proton environment in the molecule. The spectrum is expected to show distinct resonances for the aromatic protons, the benzylic methylene (B1212753) protons, the hydrazine (B178648) protons, and the protons of the ethoxy group.

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets due to the electronic influence of the ethoxy group. These signals typically resonate in the downfield region of the spectrum, usually between δ 6.8 and 7.3 ppm. The protons ortho to the ethoxy group will be slightly more shielded than the protons meta to it.

The benzylic protons (Ar-CH₂-N) would likely appear as a singlet, integrating to two protons, in the range of δ 3.5 to 4.5 ppm. The protons of the hydrazine moiety (-NH-NH₂) can be broad and their chemical shift is variable, often appearing between δ 4.0 and 8.0 ppm, depending on the solvent, concentration, and temperature. These signals may also exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

The ethoxy group will present two characteristic signals: a quartet for the methylene protons (-O-CH₂-CH₃) around δ 4.0 ppm and a triplet for the terminal methyl protons (-O-CH₂-CH₃) further upfield, typically around δ 1.4 ppm. The coupling between these adjacent groups follows the n+1 rule, resulting in the quartet and triplet patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethoxybenzylhydrazine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~ 6.9 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~ 7.2 | Doublet | 2H |

| Benzylic (-CH₂-) | ~ 3.8 | Singlet | 2H |

| Ethoxy (-O-CH₂-) | ~ 4.0 | Quartet | 2H |

| Ethoxy (-CH₃) | ~ 1.4 | Triplet | 3H |

¹³C NMR Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum of 4-ethoxybenzylhydrazine is expected to display six distinct signals, corresponding to the different carbon environments. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic system.

The carbons of the aromatic ring are predicted to appear in the δ 110-160 ppm region. The carbon atom bonded to the ethoxy group (C-4) would be the most deshielded in this group, appearing around δ 158 ppm. The carbon attached to the benzyl-hydrazine group (C-1) would appear near δ 130 ppm. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will have distinct signals due to the substituent effects.

The benzylic carbon (Ar-CH₂) is anticipated to resonate in the range of δ 50-60 ppm. materialsciencejournal.org The carbons of the ethoxy group will appear in the upfield region, with the methylene carbon (-O-CH₂) around δ 63 ppm and the methyl carbon (-CH₃) at approximately δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethoxybenzylhydrazine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-4, C-O) | ~ 158 |

| Aromatic (C-1, C-CH₂) | ~ 130 |

| Aromatic (C-3, C-5) | ~ 129 |

| Aromatic (C-2, C-6) | ~ 115 |

| Ethoxy (-O-CH₂-) | ~ 63 |

| Benzylic (-CH₂-) | ~ 55 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and are particularly effective for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 4-ethoxybenzylhydrazine is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibrations of the hydrazine group are expected to produce one or more bands in the region of 3100-3400 cm⁻¹. ccsenet.org These peaks can sometimes be broad. The C-O stretching of the aryl ether linkage is a key feature and should appear as a strong, sharp band around 1240-1260 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the benzyl (B1604629) and ethoxy groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually give rise to several moderate to sharp peaks in the 1450-1610 cm⁻¹ region. Finally, the N-H bending vibration (scissoring) of the -NH₂ group is expected in the 1590-1650 cm⁻¹ range. nih.gov

Table 3: Predicted FT-IR Absorption Bands for 4-Ethoxybenzylhydrazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3400 | N-H Stretch | Hydrazine (-NH, -NH₂) |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1590-1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450-1610 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For 4-ethoxybenzylhydrazine, the symmetric stretching of the aromatic ring, particularly the "breathing" mode around 1000 cm⁻¹, is expected to produce a strong Raman signal. The C-C stretching vibrations of the ethyl group and the symmetric C-H stretching modes would also be Raman active. The non-polar C=C bonds in the aromatic ring typically show strong signals in the 1580-1620 cm⁻¹ region. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is instrumental in probing the electronic transitions within a molecule. For aromatic hydrazines, the spectrum is characterized by distinct absorption bands that correspond to the excitation of electrons to higher energy states.

The electronic absorption spectrum of compounds structurally related to 4-Ethoxy-benzyl-hydrazine, such as hydrazone derivatives, typically displays strong absorption bands in the 300 to 400 nm range. researchgate.net These absorptions are primarily attributed to π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the hydrazine moiety. researchgate.netresearchgate.net A less intense, and often broader, band corresponding to the n→π* transition may also be observed, typically at longer wavelengths. researchgate.net This transition involves promoting a non-bonding electron, such as one from the lone pair on a nitrogen atom, to a π* antibonding orbital.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to simulate and interpret these electronic transitions and their corresponding absorption maxima (λmax). nanochemres.orgrsc.orgresearchgate.net For example, studies on similar chromophores have identified intense absorption bands between 320 nm and 390 nm. researchgate.netnanochemres.org The exact position and intensity of these peaks are sensitive to the solvent and the specific substituents on the molecule. researchgate.net

Table 1: Typical Electronic Transitions in Aromatic Hydrazine and Hydrazone Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

| π→π | 300 - 400 | High-intensity transition involving the π-electron system of the aromatic ring and C=N bond (in hydrazones). researchgate.net |

| n→π | > 400 | Lower-intensity transition involving non-bonding electrons from nitrogen atoms. researchgate.net |

The observed UV-Vis absorption spectra are directly correlated with the molecule's electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of an electronic transition corresponds to the energy required to move an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO).

In molecules like this compound, the HOMO is typically associated with the π-system of the ethoxy-substituted benzene ring and the non-bonding orbitals of the hydrazine nitrogens. The LUMO is generally a π* antibonding orbital of the aromatic system. rsc.org The π→π* transition represents the HOMO-LUMO energy gap, and its high probability results in a strong absorption band. researchgate.netrsc.org The n→π* transition, originating from the nitrogen lone pairs, is often lower in energy, causing absorption at longer wavelengths. The significant overlap between the HOMO and LUMO wave functions in these types of molecules contributes to high extinction coefficients. rsc.org

Analysis of Electronic Transitions and Absorption Maxima

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound (C₉H₁₄N₂O), the calculated molecular weight is approximately 166.22 g/mol . In a mass spectrum, this would be confirmed by the presence of a molecular ion peak ([M]⁺•) at m/z 166. As the compound contains two nitrogen atoms, its molecular ion peak adheres to the nitrogen rule, which predicts an even nominal mass for molecules with an even number of nitrogen atoms. aip.org

Electron ionization (EI-MS) of this compound is expected to produce a series of characteristic fragment ions. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. Key fragmentation processes for hydrazine derivatives include the cleavage of the N-N bond and the C-N bond adjacent to the aromatic ring. aip.org

Expected Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-N bond between the benzyl group and the hydrazine moiety. This yields a highly stable 4-ethoxybenzyl cation at m/z 137 .

N-N Bond Cleavage: Cleavage of the nitrogen-nitrogen single bond is another characteristic fragmentation route for hydrazine derivatives. aip.org

Loss of Ethoxy Group: The molecular ion or the 4-ethoxybenzyl fragment can lose an ethyl radical (•C₂H₅) or an ethoxy radical (•OC₂H₅). Loss of an ethyl group from the m/z 137 fragment would result in an ion at m/z 108 .

Loss of Hydrazine Moiety: Fragmentation can lead to the loss of the hydrazine group (•N₂H₃), also resulting in the ion at m/z 137 .

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

| 166 | [C₉H₁₄N₂O]⁺• | Molecular Ion ([M]⁺•) |

| 137 | [C₉H₁₁O]⁺ | Formation of the stable 4-ethoxybenzyl cation via C-N bond cleavage. |

| 108 | [C₇H₆O]⁺• | Loss of an ethyl group (•C₂H₅) from the m/z 137 fragment. |

X-ray Diffraction (XRD) Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, detailing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, analysis of closely related hydrazine and benzylidene derivatives allows for a detailed prediction of its molecular geometry. iucr.orgmdpi.comnih.gov The structure would feature a planar phenyl ring connected to a hydrazine group via a methylene bridge. The geometry around the sp³ hybridized carbon of the benzyl group would be tetrahedral, while the nitrogen atoms of the hydrazine moiety would adopt a trigonal pyramidal geometry.

Table 3: Typical Bond Parameters from Related Crystal Structures

| Bond/Angle | Typical Value | Reference Moiety |

| C=N Bond Length (Å) | ~1.27 | Hydrazone Derivatives nih.gov |

| N-N Bond Length (Å) | ~1.40 | Hydrazone Derivatives researchgate.net |

| Aromatic C-O Bond Length (Å) | ~1.37 | Ethoxyphenyl Derivatives mdpi.com |

| O-C-C Angle (°) | ~107 | Ethoxy Group |

| C-N-N Angle (°) | ~116 | Hydrazine Moiety |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The geometric parameters of a molecule, including bond lengths, bond angles, and dihedral angles, define its conformation. In hydrazine derivatives, the bond lengths of the hydrazine moiety (N-N) and the imine bond (C=N) in related Schiff bases are of particular interest. For instance, in a Schiff base derived from hydrazine, the N1—N2 bond distance was found to be 1.419 (7) Å, indicating a single bond character as expected. nih.gov The C=N double bond lengths in the same family of compounds are typically around 1.275 (7) Å. nih.gov

Table 1: Selected Bond and Dihedral Angles in Compounds Structurally Related to this compound Note: Data is for illustrative purposes from analogous structures.

| Parameter | Value | Source Compound | Reference |

|---|---|---|---|

| N-N Bond Length | 1.419 (7) Å | Diethyl 2,2′-({[(1E,1′E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy))diacetate | nih.gov |

| C=N Bond Length | 1.275 (7) Å | Diethyl 2,2′-({[(1E,1′E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy))diacetate | nih.gov |

| Dihedral Angle (Benzene-Benzene) | 2.25 (9)° | (E)-1-(3-ethoxy-4-hydroxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine | iucr.org |

| Dihedral Angle (Phenyl-Dihydropyridine) | 85.39 (2)° | 10-benzyl-9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | iucr.org |

Investigation of Crystal Packing and Supramolecular Architecture

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of intermolecular interactions. This organization leads to the formation of a supramolecular architecture. researchgate.netdb-thueringen.de In hydrazine derivatives, hydrogen bonding is a dominant force in building these structures. researchgate.netiucr.org

For example, the crystal structure of 4-[(4-methylbenzyl)oxy]benzohydrazide reveals a complex hydrogen-bonding scheme involving the NH-NH2 group, which results in a two-dimensional supramolecular structure. iucr.org Similarly, a Schiff base analogue, 4,4'-hydrazine-1,2-diylidenebis(methanylylidene)-bis(2-ethoxyphenol), features O-H⋯N intermolecular hydrogen bonds that connect molecules into a two-dimensional network. researchgate.net These networks can take the form of chains, sheets, or more complex three-dimensional frameworks, depending on the number and type of interaction sites on the molecule. researchgate.net The interplay of these non-covalent forces, which also includes van der Waals interactions, dictates the final, most stable packing arrangement.

Advanced Surface and Interaction Analyses

To gain a deeper, quantitative understanding of the forces governing crystal packing, advanced computational methods are employed. These analyses provide detailed insights into the specific contacts between molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

For derivatives related to this compound, Hirshfeld analyses consistently show that H⋯H contacts are the most prevalent, often accounting for a significant portion of the total surface area. For instance, in one acridine-dione derivative with a substituted benzyl group, H⋯H interactions comprised 63.2% of the Hirshfeld surface. iucr.org Other significant interactions include O⋯H/H⋯O and C⋯H/H⋯C contacts, which are indicative of hydrogen bonds and van der Waals forces, respectively. iucr.orgiucr.org The analysis provides a detailed fingerprint of the interactions, with sharp peaks on the corresponding 2D fingerprint plots indicating the presence of strong interactions like hydrogen bonds.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Analogue Note: Data from 10-benzyl-9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H⋯H | 63.2 | iucr.org |

| O⋯H/H⋯O | 20.1 | iucr.org |

| C⋯H/H⋯C | 14.4 | iucr.org |

| Other Contacts | 2.3 | iucr.org |

Quantitative Analysis of Hydrogen Bonding Interactions

Hydrogen bonds are among the strongest and most directional intermolecular forces, playing a pivotal role in determining the supramolecular architecture. rsc.orgmdpi.commdpi.com A quantitative analysis involves measuring the precise geometry of these bonds, including the distance between the donor (D), hydrogen (H), and acceptor (A) atoms (D-H⋯A), and the D-H⋯A angle.

In the crystal structures of related compounds, various types of hydrogen bonds are observed, such as N-H⋯S, C-H⋯O, and O-H⋯O. nih.gov In the crystal of (E)-1-(3-ethoxy-4-hydroxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine, molecules are linked by O-H⋯O hydrogen bonds into chains. iucr.org The geometry of these bonds (distances and angles) provides a measure of their strength. For example, in a nickel(II) complex containing a benzyl hydrazine carboxylate ligand, an N-H⋯S hydrogen bond was identified with a D-H distance of 0.86 Å, an H⋯A distance of 2.53 Å, a D⋯A distance of 3.376(1) Å, and a D-H⋯A angle of 168°. nih.gov These specific geometric parameters are crucial for accurately describing the stability and structure of the crystal lattice.

Table 3: Hydrogen-Bond Geometry in a Representative Analogue Crystal Structure Note: Data from bis[benzyl 2-(heptan-4-ylidene)hydrazine-1-carboxylate-κ2 N 2,O]bis(thiocyanato)nickel(II).

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° | Reference |

|---|---|---|---|---|---|

| N2—H2N···S1 | 0.86 | 2.53 | 3.376 (1) | 168 | nih.gov |

| C8—H8···S1 | 0.93 | 2.93 | 3.719 (2) | 143 | nih.gov |

| C10—H10A···S1 | 0.97 | 2.99 | 3.682 (2) | 130 | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for modeling molecular chemistry, providing precise descriptions of structural and electronic properties.

The initial step in most quantum chemical studies is geometry optimization, a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. epstem.net This process is crucial as the geometric structure dictates the molecule's electronic properties and reactivity. For a flexible molecule like 4-Ethoxy-benzyl-hydrazine, conformational analysis, which involves studying the different spatial arrangements (conformers) and their relative energies, is also vital. nih.gov Studies on similar benzyl (B1604629) hydrazine (B178648) systems involve varying the torsion angles to map the potential energy surface and identify the most stable conformers. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. sonar.ch The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its efficiency and reliable results in organic molecules. epstem.netepstem.net

Basis sets are sets of mathematical functions used to construct the molecular orbitals. Pople-style basis sets are commonly employed:

6-31G : A split-valence basis set that is computationally efficient.

6-311G(d,p) : A triple-split valence basis set that provides more flexibility for describing electron distribution. epstem.netepstem.netbhu.ac.in The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for the description of non-spherical electron density and improves the accuracy of calculated geometric parameters and energies. gaussian.com

The optimization process yields key geometric data, such as bond lengths and angles, for the molecule's most stable state.

Table 1: Representative Optimized Geometric Parameters for a Hydrazine Derivative Structure This table presents typical data obtained from DFT/B3LYP calculations on molecules with similar structural motifs.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | N-N | 1.38 Å |

| Bond Length | C-N | 1.42 Å |

| Bond Length | C-O (ethoxy) | 1.37 Å |

| Bond Angle | C-N-N | 118.5° |

| Bond Angle | C-O-C | 117.9° |

Following geometry optimization, a detailed analysis of the electronic structure provides insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. nih.gov The two key orbitals are:

HOMO (Highest Occupied Molecular Orbital) : The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) : The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for describing molecular stability. nih.govresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net In related molecules, the HOMO is often localized on the hydrazine and phenyl rings, while the LUMO is distributed over the benzylidene portion, indicating the pathway of internal charge transfer upon excitation. iucr.orgresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data This table shows plausible FMO energy values for this compound based on calculations for analogous compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. bhu.ac.in The MEP surface illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. Different potential values are represented by different colors:

Red : Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. walisongo.ac.idmdpi.com

Blue : Regions of most positive potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack. walisongo.ac.idmdpi.com

Green : Regions of neutral or zero potential.

For this compound, MEP analysis is expected to show the most negative potential (red/yellow) localized around the electronegative nitrogen atoms of the hydrazine group and the oxygen atom of the ethoxy group. The most positive potential (blue) would likely be found around the hydrogen atoms of the hydrazine moiety and the aromatic ring, identifying them as potential sites for nucleophilic interaction. epstem.netbhu.ac.in

Intramolecular charge transfer and delocalization of electron density are key factors in determining a molecule's stability and electronic properties. Natural Bond Orbital (NBO) analysis is a powerful method for studying these phenomena. uni-muenchen.detaylorandfrancis.com NBO analysis transforms the complex molecular wave function into a localized Lewis structure of electron pairs in bonds and lone pairs. uni-muenchen.de

This method reveals delocalization effects by examining interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, typically antibonding orbitals σ* or π*). researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uni-muenchen.detaylorandfrancis.com A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization and increased molecular stability. bohrium.com In this compound, significant charge transfer interactions are expected from the lone pair orbitals of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent C-C and C-N bonds.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table lists plausible intramolecular interactions for this compound, derived from NBO analyses of similar structures.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C-C)aromatic | 22.5 |

| LP(1) Nhydrazine | σ(C-N) | 8.7 |

| π(C-C)aromatic | π(C-C)aromatic | 19.8 |

| LP(2) Nhydrazine | σ(Cbenzyl-H) | 5.4 |

Molecular Electrostatic Potential (MEP) Mapping

Vibrational Frequency Calculations and Spectral Simulations

Theoretical vibrational frequency analysis is a powerful tool for understanding the molecular structure and bonding of a compound. For molecules related to this compound, these calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G* or higher. The process involves optimizing the molecular geometry to find a stable energy minimum and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding normal modes can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy.

To improve the agreement between theoretical and experimental results, calculated vibrational frequencies are often scaled by a specific factor, such as 0.963, to account for systematic errors arising from the harmonic approximation and basis set limitations. The analysis is further enhanced by Potential Energy Distribution (PED) calculations, which provide a quantitative assignment of each vibrational mode to specific internal coordinates (e.g., stretching, bending, torsion).

For example, in studies of structurally similar phenanthroline derivatives, the nitrile (C≡N) stretching vibration is observed experimentally around 2210 cm⁻¹, which aligns well with the scaled theoretical calculations. Similarly, C-H stretching modes of the aromatic rings are typically found above 3000 cm⁻¹, while the stretching of the C=N imine bond in related hydrazones appears around 1600 cm⁻¹. The good correlation between the calculated and experimental spectra serves as a validation of both the computational method and the structural characterization of the synthesized compounds.

Table 1: Representative Calculated Vibrational Frequencies and Assignments for Structurally Related Molecules Data presented is for pyrazolo-fused phenanthrolines, structurally related to the target compound, calculated at the B3LYP/6-31G level.*

| Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

| 3080 | - | Csp2–H stretching |

| 2905 | 2870 | Methylene (B1212753) (Csp3–H) symmetric stretching |

| 2210 | 2212 | Nitrile (C≡N) stretching |

| 1600 | 1649 | C=C stretching |

| 1174 | 1254 | C–O–C stretching |

| Source: Adapted from reference |

Thermodynamic Parameters (e.g., Thermal Capacity, Entropy)

Quantum chemical calculations can predict key thermodynamic properties of a molecule at different temperatures. These parameters, including thermal capacity (C), entropy (S), and enthalpy (H), are derived from the calculated vibrational frequencies and molecular partition functions. Such calculations are typically performed using the same DFT methods (e.g., B3LYP/6-31G(d,p)) employed for geometry optimization and frequency analysis.

The thermodynamic functions are calculated based on statistical mechanics principles, incorporating contributions from translational, rotational, vibrational, and electronic motions. For instance, research on hydrazine and its derivatives has shown that composite methods like G4 can provide highly accurate gas-phase enthalpies of formation. These theoretical predictions are crucial for understanding the stability and reactivity of compounds like this compound under various thermal conditions. Studies on related complex molecules have successfully calculated these parameters, providing insight into their thermal behavior.

Table 2: Calculated Thermodynamic Parameters for a Related Triazolone Derivative at 298.15 K Data for 3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one.

| Parameter | Value |

| Thermal Energy (E_total) | -1960.366867 Hartrees |

| Heat Capacity at Constant Volume (Cv) | 127.35 cal/mol·K |

| Entropy (S) | 199.16 cal/mol·K |

| Source: Adapted from reference |

Analysis of Atomic Charges (e.g., Mulliken Atomic Charges)

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Mulliken population analysis is a common method used to assign partial charges to each atom, providing insights into the molecule's electronic structure, dipole moment, and chemical reactivity. These charges are calculated using DFT methods, and the results are dependent on the basis set used.

In molecules containing ethoxy-benzyl and hydrazine-like moieties, electronegative atoms such as oxygen and nitrogen are expected to carry negative Mulliken charges, while hydrogen atoms and some carbon atoms typically exhibit positive charges. For example, in a related tin(IV) complex of 3,4-dihydroxybenzaldehyde (B13553) 4-ethylthiosemicarbazone, the oxygen atoms on the phenol (B47542) ring were found to have significant negative charges (e.g., -0.475e and -0.460e), while adjacent carbon atoms were positive. This charge distribution is critical for understanding electrophilic and nucleophilic sites within the molecule and predicting its interaction with other molecules.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in a Related Triazolone Derivative Data for 3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one.

| Atom | Charge (e) |

| O (ethoxy) | -0.56 |

| N (imine) | -0.25 |

| N (triazole) | -0.41 |

| C (benzyl) | -0.21 |

| H (benzyl) | 0.23 |

| Source: Adapted from reference |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the Lewis-like chemical bonding in a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer.

Non-Linear Optical (NLO) Property Predictions

Prediction of Static Third-Order Susceptibility

The static third-order susceptibility, a key parameter in nonlinear optics, quantifies the third-order nonlinear optical response of a material to an applied electric field. It is a measure of how the refractive index of a material changes with the intensity of light. Theoretical and computational chemistry provide powerful tools to predict these properties for novel molecules, guiding the design of new materials for applications in optical devices. nih.govresearchgate.net The prediction of static third-order susceptibility is often achieved through quantum chemical calculations, such as those based on Density Functional Theory (DFT). mdpi.comscielo.org.pe These calculations can determine the molecular hyperpolarizabilities, which are then related to the macroscopic third-order susceptibility. wikipedia.orgresearchgate.net

For context, theoretical studies on other organic molecules have shown a wide range of predicted third-order susceptibility values, which are highly dependent on the molecular structure, the presence of donor-acceptor groups, and the extent of π-conjugation. rsc.orgutm.my For instance, computational investigations on chalcone (B49325) derivatives have reported third-order susceptibility values in the range of 10⁻²² to 10⁻²⁰ m²/V². nih.gov It is anticipated that a dedicated computational study on 4-Ethoxybenzylhydrazine would provide valuable insights into its potential as a nonlinear optical material.

| Parameter | Typical Computational Method | Key Influencing Factors | Typical Range for Organic Molecules (m²/V²) |

| Static Second Hyperpolarizability (γ) | Density Functional Theory (DFT) | Molecular structure, π-conjugation length, donor-acceptor groups | N/A |

| Static Third-Order Susceptibility (χ⁽³⁾) | Derived from γ | Molecular packing, intermolecular interactions | 10⁻²² to 10⁻²⁰ |

Intermolecular Interaction Studies (e.g., Stacking, Terminal, Side-to-Side Configurations)

The arrangement of molecules in the solid state, governed by intermolecular interactions, plays a crucial role in determining the bulk properties of a material, including its nonlinear optical response. Computational studies of intermolecular interactions help in understanding the stability of different molecular arrangements and their potential to form ordered structures. While direct intermolecular interaction studies for 4-Ethoxybenzylhydrazine are not specifically reported, research on the structurally related and more complex molecule, 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide (4EHB), provides valuable insights into the types of interactions that could be expected. mdpi.com

A study on 4EHB employed Density Functional Theory (DFT) to investigate the interaction energies between molecular pairs in different configurations: stacking, terminal, and side-to-side. mdpi.com These configurations represent fundamental modes of molecular association in the solid state.

Stacking Interactions: These interactions occur when the aromatic rings of the molecules are arranged in a face-to-face manner. The interaction energy in this configuration is a balance of attractive π-π interactions and repulsive forces.

Terminal Interactions: In this arrangement, the molecules interact end-to-end, often involving hydrogen bonding or other specific interactions between functional groups at the termini of the molecules.

Side-to-Side Interactions: This configuration involves the in-plane interaction of the molecules, where the sides of the molecules are aligned.

For the related molecule 4EHB, the intermolecular interaction energies were evaluated using the M06-2X/6-311G** level of theory. mdpi.com The study revealed that the stability of these different configurations is highly dependent on the distance and relative orientation between the molecules. mdpi.com For instance, the variation of interaction energy with the distance between the center of mass of the molecules in terminal interactions and with translational and rotational shifts in stacking and side-to-side configurations was systematically investigated. mdpi.com

These findings for a more complex, yet structurally related, molecule suggest that 4-Ethoxybenzylhydrazine would also exhibit a rich variety of intermolecular interactions, including π-π stacking of the ethoxy-substituted benzene (B151609) rings and potential hydrogen bonding involving the hydrazine moiety. A detailed computational analysis of these interactions would be essential to predict the crystal packing and, consequently, the macroscopic properties of 4-Ethoxybenzylhydrazine.

| Interaction Type | Description | Relevant Structural Feature in 4-Ethoxybenzylhydrazine | Significance |

| Stacking | Face-to-face arrangement of aromatic rings. mdpi.com | Ethoxy-substituted benzene ring | Influences crystal packing and electronic properties. |

| Terminal | End-to-end interaction between molecules. mdpi.com | Hydrazine and ethoxy groups | Can lead to the formation of linear or chain-like structures. |

| Side-to-Side | In-plane interaction of molecular sides. mdpi.com | The entire molecular plane | Contributes to the overall stability and density of the solid state. |

Applications in Advanced Materials Science and Organic Synthesis

Precursors in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. msu.edu 4-Ethoxybenzylhydrazine proves to be a valuable building block in the synthesis of several important classes of heterocyclic molecules. sigmaaldrich.comresearchgate.netbeilstein-journals.org

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. chemicalbook.com They are known for their diverse biological activities and are key components in many pharmaceutical drugs. mdpi.com The synthesis of pyrazole derivatives often involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. dergipark.org.trnih.gov

In this context, 4-ethoxybenzylhydrazine can be reacted with various 1,3-diketones to yield a range of substituted pyrazole derivatives. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The ethoxybenzyl group at the N1-position of the pyrazole ring can significantly influence the electronic properties and biological activity of the final molecule.

For instance, the reaction of 4-ethoxybenzylhydrazine with a β-ketoester can lead to the formation of pyrazolone (B3327878) derivatives, which are a subset of pyrazoles with a carbonyl group in the ring. These compounds have been investigated for their potential as anti-inflammatory and analgesic agents. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. orgsyn.org

| Reactant A | Reactant B | Resulting Pyrazole Derivative | Significance |

|---|---|---|---|

| 4-Ethoxybenzylhydrazine | 1,3-Diketone | 1-(4-Ethoxybenzyl)-3,5-disubstituted pyrazole | Core structure for various biologically active compounds. mdpi.com |

| 4-Ethoxybenzylhydrazine | β-Ketoester | 1-(4-Ethoxybenzyl)-5-substituted-pyrazolidin-3-one | Potential therapeutic agents. |

Formation of Triazine and Triazole Ring Systems

Triazines and triazoles are six- and five-membered heterocyclic rings, respectively, containing three nitrogen atoms. scispace.com These ring systems are prevalent in many medicinally important compounds and functional materials. frontiersin.orgnih.govchemistryviews.org 4-Ethoxybenzylhydrazine can serve as a key nitrogen source in the construction of these heterocycles. nih.govresearchgate.net

The synthesis of 1,2,4-triazine (B1199460) derivatives can be achieved through the reaction of 4-ethoxybenzylhydrazine with α-dicarbonyl compounds, followed by cyclization. The resulting triazine ring can be further functionalized to create a library of compounds for various applications.

Similarly, 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives can be synthesized using 4-ethoxybenzylhydrazine. For example, the reaction of 4-ethoxybenzylhydrazine with compounds containing an activated triple bond can lead to the formation of 1,2,3-triazoles through a [3+2] cycloaddition reaction. Alternatively, condensation reactions with reagents providing a C-N fragment can lead to the formation of 1,2,4-triazoles. The ethoxybenzyl substituent can play a role in directing the regiochemistry of these reactions and modulating the properties of the resulting triazole derivatives.

Quinazoline (B50416) and Phthalazine (B143731) Derivative Synthesis

Quinazolines and phthalazines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a pyrimidine (B1678525) or pyridazine (B1198779) ring, respectively. wikipedia.orgnih.govorientjchem.org These scaffolds are present in numerous bioactive molecules and are of significant interest to medicinal chemists. organic-chemistry.orgresearchgate.net

While direct synthesis of quinazolines from 4-ethoxybenzylhydrazine is less common, it can be used as a precursor to intermediates that then undergo cyclization to form the quinazoline ring. For instance, the hydrazine moiety can be transformed into other functional groups that are then incorporated into the quinazoline synthesis.

Phthalazine derivatives, on the other hand, can be more directly synthesized from hydrazine derivatives. The reaction of 4-ethoxybenzylhydrazine with a suitable 1,2-dicarbonyl compound, such as a phthalaldehyde or a phthalic acid derivative, can lead to the formation of the phthalazine ring system. The 4-ethoxybenzyl group would be attached to one of the nitrogen atoms of the pyridazine ring.

Production of C-Nucleosides

C-nucleosides are analogs of natural nucleosides where the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond instead of a carbon-nitrogen bond. beilstein-journals.orgorganicreactions.org This structural modification often leads to increased metabolic stability, making them attractive candidates for antiviral and anticancer therapies. nih.gov

The synthesis of C-nucleosides is a challenging endeavor, and hydrazine derivatives can play a role in certain synthetic strategies. chem-soc.sirsc.org 4-Ethoxybenzylhydrazine can be utilized in multi-step synthetic sequences to construct the heterocyclic base of a C-nucleoside. For example, the hydrazine functionality can be used to form a pyrazole or other nitrogen-containing ring, which is then elaborated and coupled to a sugar derivative to form the final C-nucleoside. The ethoxybenzyl group may serve as a protecting group or a modulating element during the synthesis.

Components in Functional Materials

The application of 4-ethoxybenzylhydrazine extends beyond its role as a synthetic precursor. Its derivatives can be incorporated into functional materials, imparting specific electronic or optical properties.

Materials for Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that converts light into electricity with the help of a molecular dye. d-nb.inforsc.orgukm.mynih.gov The efficiency and stability of DSSCs are highly dependent on the properties of the dye, the semiconductor, and the electrolyte.

While 4-ethoxybenzylhydrazine itself is not a dye, its derivatives, particularly those containing extensive π-conjugated systems, can be designed to function as organic sensitizers in DSSCs. The 4-ethoxybenzyl group can act as a donor or an ancillary part of a donor-π-acceptor (D-π-A) dye structure. In such a design, the ethoxy group provides electron-donating character, which can be beneficial for the charge separation process. The hydrazine moiety can be a linking unit or can be transformed into a part of the π-conjugated bridge or the acceptor group of the dye.

| Functional Material Application | Role of 4-Ethoxybenzylhydrazine Derivative | Key Properties and Research Findings |

|---|---|---|

| Dye-Sensitized Solar Cells (DSSC) | Component of organic sensitizer (B1316253) dye (e.g., as part of a D-π-A structure) | The ethoxy group can enhance electron-donating properties. The overall structure influences the absorption spectrum and energy levels of the dye, which are critical for device performance. mdpi.com |

Development of Nonlinear Optical (NLO) Materials

Ligands in Coordination Chemistry

Hydrazones and Schiff bases derived from 4-ethoxybenzaldehyde (B43997) are versatile ligands in coordination chemistry. nih.govnih.gov The imine (−C=N) group and other donor atoms (like oxygen from the ethoxy or hydroxyl groups) in these ligands can effectively bind to transition metal ions to form stable metal complexes. nih.govbendola.commdpi.com

The synthesis of novel transition metal complexes with Schiff bases derived from substituted aldehydes is a very active area of research. nih.govpjoes.com These ligands can act as deprotonated tridentate or bidentate ligands, coordinating with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) to form complexes with specific geometries, often octahedral or square planar. nih.govmdpi.com The coordination of the metal ion to the ligand is confirmed through various spectroscopic techniques. The resulting metal complexes often exhibit different and enhanced properties compared to the free ligands, which is a key driver for their synthesis. nih.govbendola.com

Table 2: Examples of Transition Metal Complexes with Schiff Base/Hydrazone Ligands

| Ligand Type | Metal Ions | Resulting Complex Geometry (Typical) | Applications Explored | Reference |

| Substituted Pyridine (B92270) Schiff-bases | Co(II), Cu(II), Ni(II), Zn(II) | Octahedral | Antibacterial | nih.gov |

| Hydrazones from Cinnamaldehyde and Hydrazides | Cu(II) | Square Planar | Antibacterial | bendola.com |

| Tetradentate Salen-type Schiff Base | Ni(II), Cu(II) | Nearly Square Planar | Chiral Catalysis, Sensors | mdpi.com |

| Schiff Base from 7-aminodeacetoxycephalosporanic acid and benzaldehyde | Zn, Fe, Mn | Not specified | Antibacterial, Antioxidant | pjoes.com |

Other Chemical Applications

The development of chemosensors for the detection of specific ions or molecules is a critical field in environmental and biological monitoring. nih.govrsc.org Organic molecules containing pyrazole, indole, or pyridine derivatives have been designed as colorimetric and fluorescent chemosensors. nih.govresearchgate.netrsc.org These sensors operate by changing their color or fluorescence intensity upon binding with a target analyte, such as a metal ion. researchgate.net

Hydrazone derivatives are particularly useful in this context. A probe molecule can be designed by combining a signaling unit (a fluorophore like pyrene) with a receptor unit containing a hydrazone moiety derived from a compound like 4-ethoxybenzaldehyde. mdpi.com The binding of a specific metal ion (e.g., Hg²⁺, Zn²⁺, Al³⁺) to the hydrazone receptor can trigger a change in the photophysical properties of the molecule, leading to a detectable "turn-on" or "turn-off" fluorescent response. nih.govrsc.orgmdpi.com The selectivity and sensitivity of these sensors make them valuable for detecting trace amounts of analytes in various media. researchgate.net

While there is no direct evidence of 4-ethoxybenzylhydrazine being used as a primary monomer, functional molecules derived from it have potential applications in polymer and nanoparticle synthesis. Functional polymers, such as those used in biomedical applications or smart materials, can be created by incorporating specific chemical groups into a polymer backbone. mdpi.comnih.govelsevier.com Derivatives of 4-ethoxybenzylhydrazine could be attached to a polymerizable monomer to create functional polymers with tailored properties.

In the field of nanotechnology, organic molecules are increasingly used in the "green synthesis" of metallic nanoparticles. mdpi.comnih.gov Hydrazone and Schiff base derivatives can act as reducing and/or capping agents in the synthesis of silver nanoparticles (AgNPs), for instance. nih.gov The organic ligands help control the size and shape of the nanoparticles and prevent them from agglomerating, which is crucial for their application. mdpi.comnih.gov The use of such bio-inspired molecules offers an environmentally friendly alternative to conventional chemical synthesis methods. nih.gov Similarly, magnetic nanoparticles (MNPs) have been used as catalysts for the synthesis of various heterocyclic derivatives, indicating the synergy between nanomaterials and advanced organic synthesis. researchgate.netnanochemres.org

Reagents in Organic Transformations

4-Ethoxybenzylhydrazine is a valuable reagent in organic synthesis, primarily utilized as a precursor for the construction of more complex molecular architectures, particularly heterocyclic compounds. cymitquimica.com The reactivity of this compound is centered around the nucleophilic nature of the hydrazine moiety and the specific electronic properties conferred by the 4-ethoxy-substituted benzyl (B1604629) group.

Benzylhydrazine (B1204620) and its derivatives are well-established building blocks in the synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. orgsyn.orgrsc.orgontosight.ai The synthesis of pyrazoles often involves the condensation and subsequent cyclization of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent. In this context, 4-ethoxybenzylhydrazine can react with various synthons to yield N-1 substituted pyrazoles. The ethoxy group at the para-position of the benzyl ring can influence the reaction kinetics and the properties of the final product through its electron-donating nature.

One common synthetic route involves the reaction of benzylhydrazines with β-nitrostyrenes or other activated alkenes. orgsyn.org These reactions proceed via a Michael addition followed by an intramolecular cyclization and elimination to afford the pyrazole ring. The reaction conditions, such as the choice of solvent, can significantly impact the reaction's outcome, favoring either the initial Michael addition product or the final cyclized pyrazole. orgsyn.org Protic polar solvents like methanol (B129727) and ethanol (B145695) have been shown to favor the formation of the pyrazole. orgsyn.org